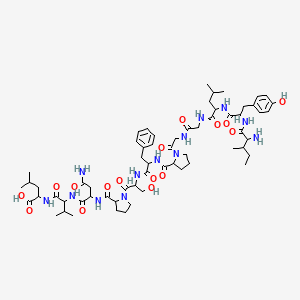
C-Reactive protein (174-185)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-Reactive protein (174-185) is a peptide fragment derived from the larger C-Reactive protein, which is an acute-phase protein produced by the liver in response to inflammation. This specific fragment, consisting of amino acids 174 to 185, has been studied for its role in various biological processes, including its potential anti-tumor effects and its involvement in inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-Reactive protein (174-185) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like C-Reactive protein (174-185) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.
Purification: Large-scale HPLC systems are employed to purify the peptide.
Quality Control: Analytical techniques such as mass spectrometry and amino acid analysis ensure the purity and identity of the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
C-Reactive protein (174-185) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, using reagents like hydrogen peroxide.
Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Dithiothreitol (DTT) in aqueous buffer.
Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as variants with substituted amino acids, which can be used to study structure-function relationships.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, C-Reactive protein (174-185) is used as a model peptide to study peptide synthesis, folding, and stability. It serves as a benchmark for developing new synthetic methods and analytical techniques.
Biology
In biological research, this peptide is studied for its role in inflammation and immune responses. It is used in assays to investigate its interaction with other proteins and its effect on cellular processes.
Medicine
Medically, C-Reactive protein (174-185) is explored for its potential therapeutic applications. It has shown promise in enhancing the tumoricidal activity of immune cells, making it a candidate for cancer therapy .
Industry
In the pharmaceutical industry, this peptide is used in the development of diagnostic assays for inflammatory diseases. It serves as a standard for calibrating assays that measure C-Reactive protein levels in blood samples.
Wirkmechanismus
C-Reactive protein (174-185) exerts its effects by interacting with specific molecular targets and pathways. It can bind to receptors on immune cells, such as monocytes and macrophages, enhancing their tumoricidal activity. The peptide activates signaling pathways, including the CD64/AKT/mTOR pathway, which leads to the inhibition of caspase activation and promotes cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C-Reactive protein (1-206): The full-length protein involved in acute-phase responses.
C-Reactive protein (77-82): Another peptide fragment with distinct biological activities.
Serum Amyloid A (SAA): Another acute-phase protein with similar inflammatory roles.
Uniqueness
C-Reactive protein (174-185) is unique due to its specific sequence and its ability to enhance the tumoricidal activity of immune cells. Unlike the full-length protein, this fragment has distinct biological activities that make it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C62H93N13O16 |
|---|---|
Molekulargewicht |
1276.5 g/mol |
IUPAC-Name |
2-[[2-[[4-amino-2-[[1-[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91) |
InChI-Schlüssel |
KODGVWMUDZVVII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)
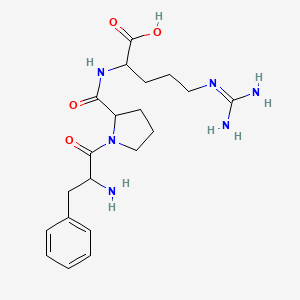
![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)

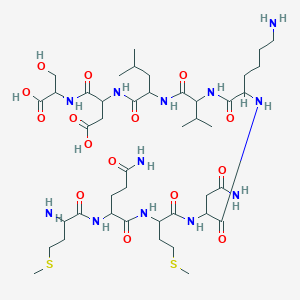
![4-[(2-Ethoxybenzoyl)amino]benzoic acid](/img/structure/B12114681.png)
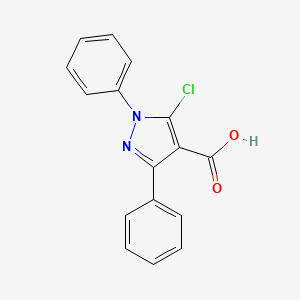

![8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12114705.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114713.png)
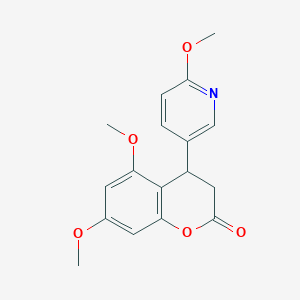

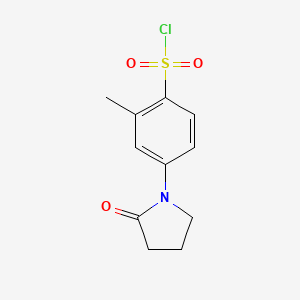
![1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B12114730.png)
